Biotinyl Cystamine Hydrochloride
Description
Contextualization within Biotinylation Reagent Chemistry
Biotinylation is a fundamental technique in biotechnology and molecular biology, involving the covalent attachment of biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. The extraordinary affinity between biotin (a B-vitamin) and the proteins avidin (B1170675) and streptavidin is the cornerstone of this technology, facilitating highly specific detection, purification, and immobilization of biotin-labeled molecules.
Biotinyl Cystamine (B1669676) Hydrochloride belongs to a specific class of biotinylation reagents that feature a cleavable linker. axispharm.comlumiprobe.com Unlike reagents that form a permanent bond, the disulfide bridge within Biotinyl Cystamine Hydrochloride can be broken under mild reducing conditions. This is typically achieved using reagents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.com This cleavability is crucial for applications where the recovery of the target molecule in its native, unmodified state is necessary after its isolation via biotin-streptavidin binding.
Historical Perspective of Cleavable Linker Design in Bioconjugation
The development of bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—has been driven by the need for increasingly sophisticated molecular tools. Early bioconjugates often utilized stable, non-cleavable linkers, such as thioethers. wikipedia.org While effective for creating permanent linkages, these linkers posed a challenge when the goal was to isolate and then analyze the function of the captured biomolecule, as the entire antibody-linker-payload complex would remain intact. wikipedia.org
This limitation spurred the design of cleavable linkers, which are engineered to break under specific physiological or chemical conditions. cam.ac.uksymeres.com This innovation was particularly transformative in the development of Antibody-Drug Conjugates (ADCs), where controlled release of a cytotoxic drug at the target cancer cell is paramount. cam.ac.uknih.gov Various cleavage strategies have been developed, including:
Acid-cleavable linkers (e.g., hydrazones): Designed to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes. nih.gov
Enzyme-cleavable linkers (e.g., peptides): Contain specific amino acid sequences that are substrates for proteases (like cathepsins) that are abundant within target cells. wikipedia.org
Disulfide-based linkers emerged as a prominent class due to the significant difference in redox potential between the extracellular environment (oxidizing) and the intracellular environment (reducing). wikipedia.org This natural gradient allows for linkers that are stable in circulation but are readily cleaved upon entering a cell, a principle that underpins the design of this compound.
Significance of Disulfide Bonds in Molecular Reagent Design
Disulfide bonds (R-S-S-R') are covalent linkages formed from the oxidation of two thiol groups, most notably between the side chains of cysteine residues in proteins. creative-proteomics.com These bonds are fundamental to the structure and stability of many proteins. wikipedia.orgcreative-proteomics.com Their significance in molecular reagent design stems from several key properties:
Conditional Stability: Disulfide bonds are stable under typical physiological, oxidizing conditions found in the extracellular space and blood circulation. nih.gov This ensures the integrity of the reagent or bioconjugate until it reaches its target.
Selective Cleavage: They can be selectively and rapidly cleaved by thiol-disulfide exchange reactions under the reducing conditions present inside cells or by the addition of exogenous reducing agents like DTT. wikipedia.org This provides a reliable "on/off" switch for releasing a payload or tag.
Structural Integrity: In protein engineering, disulfide bonds are used to stabilize the folded conformation of a protein, reducing the entropy of the unfolded state. wikipedia.orgnih.gov This principle of conformational stabilization is leveraged in the design of complex molecular probes and structures. acs.org
The incorporation of a disulfide bond into this compound combines the powerful biotin-streptavidin recognition system with a controlled release mechanism, making it an indispensable tool for the dynamic study of biomolecular interactions. axispharm.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 128915-82-2 | scbt.com |
| Molecular Formula | C₁₄H₂₆N₄O₂S₃·HCl | lumiprobe.com |
| Molecular Weight | ~415.05 g/mol | lumiprobe.com |
| Appearance | White solid | lumiprobe.com |
| Solubility | Soluble in water, DMSO, DMF | lumiprobe.com |
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQHZVVIQCEQD-SQRKDXEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies of Biotinyl Cystamine Hydrochloride
Precursor Synthesis Pathways: Biotin (B1667282) Moiety
The synthesis of the biotin molecule, a vitamin essential for numerous metabolic processes, has been a significant goal for organic chemists. Its complex stereochemistry, featuring three chiral centers, necessitates precise synthetic control. nih.gov
Enantioselective Synthesis from Chiral Pool Precursors
A prominent and practical approach to synthesizing (+)-biotin involves utilizing readily available chiral starting materials, with L-cysteine being a noteworthy precursor. nih.govacs.org This strategy leverages the inherent chirality of L-cysteine to establish the stereocenters of the final biotin molecule.
The following table summarizes a selection of synthetic strategies for biotin from L-cysteine:
| Starting Material | Key Reactions | Overall Yield | Number of Steps | Reference |
| L-cysteine | Lewis base-catalyzed cyanosilylation, Palladium-catalyzed intramolecular allylic amination | 25% | 11 | nih.govacs.org |
| L-cysteine | Strecker reaction, S,N-carbonyl migration, Fukuyama coupling | 34% | 10 | nih.gov |
| L-cysteine | Acid-catalyzed cyclization, TMSOTf-catalyzed cyanation, DBU-catalyzed isomerization | 44% | 9 | rsc.org |
Novel Approaches in Biotin Core Structure Construction
Research continues to explore more efficient and innovative methods for constructing the bicyclic core of biotin. These efforts often focus on developing new catalytic systems and reaction cascades to improve yields and reduce the number of synthetic steps.
For instance, a novel synthesis of (+)-biotin from L-cysteine has been reported that establishes the contiguous asymmetric centers at C-3a and C-6a through a highly stereoselective Lewis base-catalyzed cyanosilylation of an α-amino aldehyde. nih.gov This is followed by the installation of the 4-carboxybutyl side chain via a di-Grignard reagent and subsequent carbon dioxide treatment. nih.govacs.org The final bicyclic ring system is formed through a palladium-catalyzed intramolecular allylic amination. nih.govacs.org
Another innovative strategy involves a TMSOTf-catalyzed cyanation of a bicyclic intermediate derived from L-cysteine, followed by a DBU-catalyzed isomerization to achieve the desired cis-fused ring system of the biotin core. rsc.org
Precursor Synthesis Pathways: Cystamine (B1669676) Moiety
Cystamine, the oxidized dimer of cysteamine (B1669678), provides the disulfide bond essential for the cleavable nature of biotinyl cystamine hydrochloride. wikipedia.org Its synthesis is relatively straightforward.
Generation of the Disulfide Scaffold
Cystamine is typically synthesized through the oxidation of cysteamine. wikipedia.org Various oxidizing agents can be employed for this transformation. A common laboratory and industrial method involves the air oxidation of cysteamine hydrochloride in the presence of a catalyst.
A patented method describes a solid-phase room temperature synthesis of cystamine dihydrochloride (B599025) from cysteamine hydrochloride using aminobutyric acid as a catalyst and silica (B1680970) as an adsorbent. google.comgoogle.com This method is presented as a simple and cost-effective alternative to traditional liquid-phase oxidation, which often requires precise temperature control and specialized equipment. google.com
Functionalization of Amine Termini
The primary amine groups of cystamine are the reactive sites for conjugation with the biotin moiety. In the context of synthesizing this compound, the amine termini of cystamine dihydrochloride are readily available for reaction without further functionalization. The hydrochloride salt form ensures stability and solubility. wikipedia.org
Conjugation Chemistry for this compound Formation
The final step in the synthesis of this compound is the covalent linkage of the biotin molecule to one of the amine groups of cystamine. This is typically achieved by forming a stable amide bond.
The most common method for this conjugation involves activating the carboxylic acid group of biotin. antibody-creativebiolabs.com N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose. antibody-creativebiolabs.comnih.gov The NHS-activated biotin reacts efficiently with the primary amine groups of cystamine in a suitable buffer, typically at a pH of 7-9, to form a stable amide linkage. antibody-creativebiolabs.com The reaction is generally carried out in an amine-free buffer to prevent competing reactions. antibody-creativebiolabs.com
The resulting product, biotinyl cystamine, is then typically converted to its hydrochloride salt to enhance its stability and water solubility. lumiprobe.com This final compound retains the high-affinity binding of the biotin moiety to avidin (B1170675) and streptavidin, while the disulfide bond from the cystamine portion can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). lumiprobe.com
Amide Bond Formation Strategies
The core structure of this compound is established through the formation of a stable amide bond between the carboxylic acid group of biotin (Vitamin H) and one of the primary amine groups of cystamine. This reaction is a type of condensation reaction where a molecule of water is eliminated. youtube.com
Direct reaction between the carboxylic acid and amine is generally inefficient. Therefore, the synthesis almost invariably involves the activation of biotin's carboxyl group to facilitate nucleophilic attack by the cystamine amine. Several standard and advanced peptide coupling reagents are employed for this purpose. These reagents react with the carboxyl group to form a highly reactive intermediate that is readily susceptible to aminolysis.
Common strategies for activating the carboxylic acid include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate and suppress side reactions.
Phosphonium and Uronium Salts: Modern coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to high yields with minimal purification challenges. nih.gov For instance, the synthesis of biotinylated conjugates has been successfully achieved using HATU and HOBt in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to promote the amide coupling. nih.gov
The general mechanism involves the activation of biotin's carboxyl group by the coupling reagent, followed by the addition of cystamine, which attacks the activated carboxyl group to form the final amide linkage.
Linker Integration Techniques
The cystamine component serves as a cleavable linker, a critical feature of this compound. lumiprobe.com The disulfide bond within cystamine can be readily cleaved under mild reducing conditions using reagents like dithiothreitol (DTT) or 2-mercaptoethanol (BME), allowing for the release of the biotinylated molecule from its target. lumiprobe.com
The integration of this linker is achieved directly through the amide bond formation strategies described previously, where cystamine dihydrochloride acts as the amine-containing nucleophile. The synthesis of cystamine itself is straightforward, typically involving the oxidation of its precursor, cysteamine. A patented method for synthesizing cystamine dihydrochloride involves the solid-phase, room-temperature synthesis from cysteamine hydrochloride using a catalyst, which is a simple and cost-effective process. google.comgoogle.com This ensures a ready supply of the linker component for subsequent conjugation with activated biotin.
Analogues and Structural Modifications for Enhanced Research Utility
The standard this compound molecule can be modified to fine-tune its properties for specific research applications. These modifications can be targeted at either the biotinyl head group to alter binding characteristics or at the cystamine linker to adjust spacing, solubility, and stability. nih.gov
Variational Design of the Biotinyl Component
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which can be a drawback when release of the captured biomolecule is desired under non-denaturing conditions. To address this, analogues of biotin have been designed to have a more reversible binding affinity. nih.gov
A key strategy involves modifying the cyclic urea (B33335) moiety of biotin, as the two NH groups are critical hydrogen-bond donors for the high-affinity interaction. nih.gov By replacing one or both of these nitrogen atoms, the binding affinity can be significantly reduced.
Biotin Carbonate and Carbamate (B1207046) Analogues: Researchers have synthesized biotin analogues where the urea's NH groups are replaced with oxygen. For example, biotin carbonate and biotin carbamate were designed to achieve reversible binding. nih.gov
Desthiobiotin: This is another common analogue where the sulfur atom in the tetrahydrothiophene (B86538) ring is removed. Desthiobiotin binds to streptavidin with lower affinity than biotin, allowing for elution under milder conditions. It is frequently used in applications like activity-based protein profiling (ABPP). biorxiv.org
Surface plasmon resonance (SPR) analysis has quantified the impact of these modifications on binding affinity. nih.gov
| Compound | Dissociation Constant (KD) for Streptavidin | Key Structural Change |
|---|---|---|
| Biotin | ~10-15 M | Standard Structure |
| Biotin Carbonate Analogue | 6.7 x 10-6 M | Urea NH groups replaced by Oxygen |
| Biotin Carbamate Analogue | 1.7 x 10-10 M | One urea NH group replaced by Oxygen |
Modulation of the Cystamine Linker Length and Stability
The linker component plays a crucial role beyond simply providing a cleavable site. Its length, flexibility, and chemical stability can significantly impact the utility of the biotinylation reagent.
Linker Length and Flexibility: The distance between the biotin tag and the attached molecule can affect the accessibility of biotin to the streptavidin binding pocket, especially when dealing with sterically hindered sites on large proteins. nih.gov Studies have shown that incorporating flexible peptide linkers, such as those composed of glycine (B1666218) and serine repeats ((G4S)n), can enhance the immobilization of biotinylated proteins on streptavidin-coated surfaces. nih.gov The length of the linker can be varied by changing the number of repeats (n=1, 3, 5) to optimize the presentation of the biotin tag. Similarly, rigid linkers like (EA3K)3 can be used to create a more defined spatial separation. nih.gov
Linker Stability and Functionality: While the disulfide bond is the key feature of the cystamine linker, its stability can be influenced by the surrounding chemical environment. The design of novel disulfide-containing linkers can alter their susceptibility to reduction. Furthermore, other chemical functionalities can be incorporated into the linker, such as polyethylene (B3416737) glycol (PEG) chains, to improve water solubility and reduce non-specific binding of the entire conjugate. biorxiv.org The fundamental relationship between the disulfide bond's redox state and the conformation of adjacent amide bonds can also be exploited in sophisticated molecular switching systems. rsc.org
Chemical Reactivity and Disulfide Dynamics of Biotinyl Cystamine Hydrochloride
Reductive Cleavage Mechanisms of the Disulfide Bond
The disulfide bond in Biotinyl Cystamine (B1669676) Hydrochloride is susceptible to cleavage by reducing agents, a reaction that is central to its functionality. This process can be initiated through both chemical and enzymatic means.
Kinetics and Thermodynamics of Cleavage by Thiol-Based Reducing Agents
The reductive cleavage of the disulfide bond in Biotinyl Cystamine Hydrochloride is typically achieved using thiol-based reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction proceeds via a thiol-disulfide exchange mechanism.
The kinetics of this cleavage are influenced by several factors, including the concentration of the reducing agent, pH, and temperature. Generally, the rate of reduction increases with higher concentrations of the reducing agent. The pH of the solution is also a critical factor; the reaction is significantly faster at alkaline pH due to the increased concentration of the more nucleophilic thiolate anion of the reducing agent.
While specific kinetic rate constants for the reaction of this compound with various reducing agents are not extensively documented in publicly available literature, the general principles of thiol-disulfide exchange provide a framework for understanding its behavior. The reaction is bimolecular, and its rate is dependent on the concentrations of both the disulfide and the thiolate.
The thermodynamics of the cleavage are governed by the difference in the redox potentials of the disulfide bond in this compound and the reducing agent. Thiol-based reducing agents like DTT have a low redox potential, making the transfer of electrons to the disulfide bond of this compound thermodynamically favorable.
Table 1: Common Thiol-Based Reducing Agents and Their Properties
| Reducing Agent | Typical Concentration | Optimal pH Range | Notes |
| Dithiothreitol (DTT) | 10-100 mM | 7.0-9.0 | Forms a stable six-membered ring after reduction, driving the reaction forward. |
| 2-Mercaptoethanol (BME) | 10-100 mM | 7.0-9.0 | A volatile and odorous compound. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | < 8.0 | Odorless, more stable, and effective over a broader pH range compared to DTT and BME. |
Enzymatic Reduction Pathways in Biological Research Systems
In biological systems, the disulfide bond of this compound can be cleaved by cellular enzymes, particularly those involved in maintaining the reducing environment of the cytoplasm. Enzymes such as thioredoxin reductase and glutathione (B108866) reductase, which are part of the thioredoxin and glutathione systems respectively, can catalyze the reduction of disulfide bonds.
When biotinylated molecules are introduced into cells, for instance in proximity labeling experiments, the disulfide linker can be cleaved by these endogenous reducing systems. This intracellular cleavage can be a factor in the experimental design, potentially leading to the premature release of the biotin (B1667282) tag. The efficiency of enzymatic cleavage depends on the accessibility of the disulfide bond to the active site of the cellular reductases and the specific subcellular compartment, as the redox environment varies within the cell.
Stability Profiles under Diverse Research Conditions
The stability of this compound is a critical consideration for its storage and use in various experimental protocols. The primary routes of degradation involve the oxidation of the disulfide bond and hydrolysis of the amide linkage.
The stability of the compound is significantly influenced by pH and temperature. In aqueous solutions, the cystamine component is prone to oxidation, which is accelerated at alkaline pH and higher temperatures. For this reason, it is often recommended to store solutions of this compound at low temperatures and, for long-term storage, in a desiccated form to prevent hydrolysis.
The hydrochloride salt form enhances the stability and solubility of the compound in aqueous buffers. However, once dissolved, the potential for degradation increases. The choice of buffer can also impact stability; for example, buffers containing primary amines may slowly react with the biotinyl group over time.
Table 2: General Stability Profile of this compound
| Condition | Stability | Notes |
| pH | More stable at acidic to neutral pH. | Alkaline pH increases the rate of disulfide exchange and potential hydrolysis. |
| Temperature | More stable at lower temperatures (e.g., 4°C or -20°C). | Higher temperatures accelerate degradation. |
| Solvent | Stable as a solid. In aqueous solution, stability is limited. | For long-term storage, aliquoting and freezing are recommended. |
| Light | Generally stable to light, but protection from prolonged exposure is good practice. |
Interaction with Free Thiols and Disulfide Exchange Reactions
The disulfide bond in this compound can react with free thiols present in a solution through a process called thiol-disulfide exchange. This is the same fundamental reaction that occurs with reducing agents like DTT but can also happen with other thiol-containing molecules, such as glutathione, which is abundant in cellular environments.
This exchange reaction can lead to the formation of a mixed disulfide between the biotinyl-cystamine moiety and the free thiol. In a biological context, this can result in the transfer of the biotin label to cellular proteins containing reactive cysteine residues. The rate and equilibrium of this exchange are dependent on the concentrations of the reactants and their respective redox potentials.
The potential for disulfide exchange is an important consideration in experiments where biotinylated molecules are introduced into complex biological samples, as it can lead to non-specific labeling and potential artifacts in downstream analysis. The inclusion of alkylating agents, such as iodoacetamide, after the initial biotinylation step can be used to cap free thiols and prevent subsequent disulfide exchange reactions.
Applications of Biotinyl Cystamine Hydrochloride in Biochemical and Molecular Research
Development of Cleavable Probes for Cellular Research Models
The core utility of Biotinyl Cystamine (B1669676) Hydrochloride in cellular research lies in its function as a cleavable biotinylation reagent. lumiprobe.comsapphirebioscience.com Generic cleavable probes consist of a reactive group, a spacer, the cleavable unit (in this case, a disulfide bond), another spacer, and the biotin (B1667282) tag itself. nih.gov This design enables the temporary labeling and subsequent release of target biomolecules under specific, controlled conditions.
The disulfide bond within Biotinyl Cystamine Hydrochloride is susceptible to reduction. axispharm.com The intracellular environment is naturally reducing due to the presence of millimolar concentrations of glutathione (B108866). This characteristic is exploited to achieve intracellular release of molecules conjugated to the biotinyl cystamine probe. When a bioconjugate containing this linker enters a cell, the disulfide bond is cleaved by endogenous reducing agents. This cleavage breaks the link between the biotin moiety and its cargo, allowing for the controlled, intracellular release of a therapeutic agent, a fluorescent marker, or other molecules of interest. This mechanism is central to its use in targeted delivery systems where the payload is released under the specific reducing conditions found within cells. axispharm.com
The interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, which can be a limitation when recovery of the biotinylated molecule is desired. nih.gov this compound overcomes this challenge by introducing a point of cleavage. After a biotinylated protein or other biomolecule is captured on a streptavidin-coated support (e.g., magnetic beads or an affinity column), the disulfide bond can be selectively broken. nih.gov This is achieved by washing the support with a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.com The reducing agent cleaves the disulfide bond, releasing the captured biomolecule from the biotin tag, which remains bound to the streptavidin support. This allows for the efficient elution and recovery of target molecules in a gentle and specific manner, avoiding the harsh denaturing conditions often required to break the biotin-streptavidin interaction. nih.gov
Table 1: Comparison of Biotinylation Reagents
| Compound | Key Structural Feature | Binding to Streptavidin | Cleavage Mechanism | Primary Application Benefit |
|---|---|---|---|---|
| This compound | Contains a reducible disulfide bond. | High-affinity, but reversible | Chemical reduction (e.g., DTT, BME). lumiprobe.com | Allows for gentle elution of captured biomolecules from affinity matrices. nih.gov |
| Standard Biotin (e.g., NHS-Biotin) | No cleavable linker. | High-affinity, essentially irreversible. nih.gov | Not applicable (requires harsh conditions to dissociate). | Stable, robust immobilization and detection. |
| Biotin-PEG4-NHS ester | Contains a non-cleavable PEG spacer. lumiprobe.com | High-affinity, irreversible. | Not applicable. | Increases solubility and reduces steric hindrance. lumiprobe.com |
| Photocleavable Biotin Probes | Contains a linker sensitive to UV light. nih.gov | High-affinity, reversible. | Exposure to specific wavelengths of light. | Spatially and temporally controlled release of molecules. |
Investigative Tools in Assay Development and Optimization
The reversible binding capability of this compound enhances several standard laboratory assays, providing greater flexibility and often cleaner results.
In ELISA, the biotin-streptavidin system is widely used to amplify signals and increase assay sensitivity. nih.gov this compound offers unique advantages for modifying standard ELISA protocols. For instance, in a competitive ELISA format, a known amount of HRP-conjugated biotin competes with biotin in a sample for binding to an avidin-coated plate. mybiosource.com By using a cleavable biotin conjugate as a standard or a detection reagent, the binding can be reversed. This could allow for sequential assays on the same plate or the elution of captured immune complexes for downstream analysis, which is not feasible with standard biotinylation. Furthermore, it can help mitigate issues of biotin interference by providing a controllable binding system. nih.gov
Immunoprecipitation (IP) followed by Western blotting is a common technique to isolate and detect specific proteins. nih.gov A major challenge is the co-elution of the antibody heavy chain (HC) and light chain (LC), which can obscure the signal of the target protein, especially if it has a similar molecular weight. nih.gov
Using a primary antibody biotinylated with this compound for IP can circumvent this issue. The protocol involves:
Incubating the cell lysate with the biotinylated primary antibody.
Capturing the antibody-antigen complex using streptavidin-coated magnetic beads. bio-techne.com
Washing the beads to remove non-specific proteins.
Eluting the complex by adding a reducing agent.
This cleaves the disulfide bond, releasing the antibody-antigen complex from the beads while the biotin tag remains attached to the streptavidin. More advanced strategies, particularly in pull-down assays using a biotinylated "bait" protein, benefit significantly. After capturing the bait and its interacting "prey" proteins, elution with a reducing agent releases the entire protein complex gently and specifically. This avoids the need for on-bead digestion, which can lead to contamination with streptavidin peptides and incomplete sequence coverage of the enriched proteins. nih.gov
Surface Plasmon Resonance (SPR) is a powerful technique for studying real-time biomolecular interactions. nih.gov A common strategy for preparing SPR sensor chips involves immobilizing a streptavidin layer to capture biotinylated ligands. This allows for a uniform and oriented presentation of the ligand. The use of this compound to biotinylate the ligand enables reversible immobilization. axispharm.com After an experiment is completed, the sensor surface can be regenerated by injecting a reducing agent, which cleaves the disulfide bond and releases the ligand. The streptavidin-coated surface remains intact and can be reused for immobilizing a new batch of the same ligand or a different biotinylated molecule. This approach provides significant advantages in terms of cost-effectiveness, experimental flexibility, and conservation of precious sensor chips.
Table 2: Applications of this compound in Research Assays
| Assay | Role of this compound | Mechanism of Action | Advantage Over Standard Biotin |
|---|---|---|---|
| ELISA | Cleavable detection reagent or standard. | Reversible binding to avidin/streptavidin-coated plates via disulfide cleavage. axispharm.comnih.gov | Allows for analyte elution for downstream analysis or sensor regeneration. |
| Immunoprecipitation / Western Blot | Linker for biotinylating primary antibodies or bait proteins. nih.gov | Gentle elution of immune complexes or captured proteins from streptavidin beads using reducing agents. nih.govbio-techne.com | Reduces antibody chain interference and streptavidin contamination in final sample. nih.govnih.gov |
| Surface Plasmon Resonance (SPR) | Reversible ligand immobilization agent. axispharm.com | Cleavage of the disulfide bond allows removal of the ligand from the streptavidin-coated sensor chip. nih.gov | Enables regeneration and reuse of expensive sensor chips for multiple experiments. |
Investigative Roles in Targeted Delivery Systems Research Non Clinical Focus
Design Principles for Biotin-Mediated Targeting in Model Systems
The design of effective targeted delivery systems using biotin (B1667282) as a ligand hinges on understanding its interaction with cellular machinery and the methods for its presentation on a carrier. Biotin's high affinity for its receptors is leveraged to guide drug-carrying nanoparticles or other vehicles to specific cells that overexpress these receptors. mdpi.comnih.gov
The primary mechanism for biotin uptake in various cells, including numerous non-human cell lines used in research, is the Sodium-dependent Multivitamin Transporter (SMVT). nih.govannualreviews.org This transporter recognizes the biotin molecule and facilitates its entry into the cell. annualreviews.org In model systems, the presence and expression levels of SMVT are critical factors determining the efficacy of biotin-mediated targeting. nih.gov
Research in various mammalian cell lines has demonstrated that the uptake of biotin-conjugated molecules can be significantly higher in cells expressing high levels of biotin receptors compared to those with lower expression. For instance, a comparative study involving 18 different tumor cell lines showed enhanced uptake of biotin-conjugated polymers, with murine lung carcinoma cells (M109) exhibiting particularly high absorption. nih.gov
However, the strategy of using biotin conjugates for targeted delivery faces a mechanistic challenge. The binding of biotin to the SMVT requires a free carboxylic acid group. nih.gov Since conjugation to a drug or carrier system typically involves modifying this group to form an amide or ester linkage, it raises questions about whether the uptake of these conjugates is still mediated by SMVT or involves other, yet-to-be-fully-identified mechanisms. nih.gov Studies using structural analogs of biotin, such as desthiobiotin, have shown that even modifications to the biotin structure can impact interaction with the SMVT, reducing transport efficiency. nih.gov
| Receptor/Transporter | Function | Significance in Non-Human Model Systems | Reference |
|---|---|---|---|
| Sodium-dependent Multivitamin Transporter (SMVT) | Primary transporter for biotin uptake into cells. Co-transports biotin with sodium ions. | Widely expressed in various mammalian cell lines, making it a common target for biotin-mediated delivery studies. Its expression level often correlates with uptake efficiency. | nih.govnih.govannualreviews.org |
| Monocarboxylate Transporter 1 (MCT1) | Also contributes to biotin accumulation in human cells. | Serves as another potential pathway for biotin uptake, adding a layer of complexity to the analysis of uptake mechanisms in different cell models. | nih.gov |
The effectiveness of a biotin-targeted system is heavily influenced by how the biotin ligand is presented on the surface of the drug carrier. The goal is to optimize the accessibility of biotin to its receptors on the target cell. Various carrier systems are employed in preclinical research, including liposomes, polymeric nanoparticles, and dendrimers. mdpi.comdovepress.com
Strategies for attaching biotin to these carriers can be broadly categorized into two approaches:
Chemical Conjugation: This involves forming a stable, covalent bond between the biotin molecule (or a derivative like Biotinyl Cystamine (B1669676) Hydrochloride) and the surface of the carrier system. mdpi.com For example, biotin can be attached to polymers like Poly(lactic-co-glycolic acid) (PLGA) before the formation of nanoparticles. dovepress.comnih.gov This method allows for precise control over the density and orientation of the ligand.
Physical Adsorption: In this method, the ligand is non-covalently adsorbed onto the surface of the pre-formed nanoparticle. mdpi.com Another common strategy involves the strong non-covalent interaction between biotin and avidin (B1170675) (or its analogues like streptavidin and neutravidin). nih.gov A carrier can be coated with streptavidin, which then serves as an anchor for biotinylated molecules, including therapeutic agents or imaging probes. nih.govmdpi.com
| Carrier System | Ligand Presentation Strategy | Key Features in Model Systems | Reference |
|---|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Covalent conjugation of biotin to polymer chains prior to nanoparticle formation. | Allows for sustained release and biodegradability. Surface functionalization enhances cellular uptake. | dovepress.comnih.gov |
| Liposomes | Incorporation of biotin-conjugated lipids (e.g., biotin-PEG phospholipid) into the lipid bilayer. | Biocompatible carriers that can encapsulate both hydrophilic and hydrophobic payloads. Surface modification can extend circulation time. | dovepress.comnih.gov |
| Dendrimers | Covalent attachment of biotin to the terminal groups on the dendrimer surface. | Well-defined structure allows for multivalent presentation of ligands, potentially increasing binding avidity. | dovepress.com |
| General Nanoparticles | Use of an Avidin/Streptavidin bridge to link biotinylated carriers to biotinylated ligands/antibodies. | A versatile and highly specific binding method used to assemble complex, multi-component delivery systems. | nih.govmdpi.com |
Controlled Release in Reduction-Sensitive Environments in Preclinical Models
A key feature of Biotinyl Cystamine Hydrochloride is its capacity for controlled release, which is enabled by the disulfide bond within the cystamine linker. axispharm.comlumiprobe.com This bond is stable in the general circulation but is designed to break apart under specific conditions found inside cells. nih.gov
The intracellular environment is significantly more reducing than the extracellular space. This is primarily due to a high concentration of the tripeptide glutathione (B108866) (GSH), which is maintained in its reduced form. nih.gov The concentration of GSH inside tumor cells can be substantially higher than in normal cells, making this a particularly attractive trigger for targeted cancer therapy research. nih.gov
The disulfide bond in the cystamine linker of this compound is susceptible to cleavage by reducing agents like GSH through a thiol-disulfide exchange reaction. nih.gov When a carrier functionalized with this compound is internalized by a target cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bond. nih.govnih.gov This breakage severs the link between the biotin targeting moiety and the attached payload, leading to its release directly inside the cell. This mechanism ensures that the therapeutic or imaging agent is released preferentially at the site of action, which can be studied in preclinical models. In laboratory settings, this release can be mimicked by using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comnih.gov
To understand and predict how a drug carrier will behave, researchers perform in vitro release kinetics studies. These experiments measure the rate and extent of drug release from the carrier over time under simulated biological conditions. nih.govmdpi.com For a system using this compound, this would involve placing the drug-loaded carrier in a buffer solution designed to mimic the intracellular reductive environment (e.g., by adding GSH or DTT). nih.govbezmialemscience.org
The release profile is typically determined by taking samples at various time points and measuring the concentration of the released substance. mdpi.com The resulting data are then fitted to various mathematical models to understand the mechanism of release. nih.govbezmialemscience.org
Common kinetic models used in these evaluations include:
Zero-Order Kinetics: Describes a release rate that is constant over time, independent of the drug concentration. nih.gov
First-Order Kinetics: Describes a release rate that is directly proportional to the concentration of the drug remaining in the carrier. nih.gov
Higuchi Model: Used to describe release from a matrix system where the release is governed by diffusion. It predicts that the cumulative amount of drug released is proportional to the square root of time. bezmialemscience.org
Korsmeyer-Peppas Model: A more general model that can help elucidate the mechanism of release, whether it be Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (polymer relaxation/erosion). nih.govbezmialemscience.org
These studies are crucial for optimizing the design of the carrier to ensure the payload is released at the desired rate and location. nih.govfrontiersin.org
| Kinetic Model | Governing Equation | Description of Release Mechanism | Reference |
|---|---|---|---|
| Zero-Order | Qt = Q0 + k0t | The drug release rate is independent of its concentration. Often seen in reservoir-based systems. | nih.gov |
| First-Order | log(Q0 - Qt) = log(Q0) - k1t / 2.303 | The drug release rate is dependent on the concentration of drug remaining in the carrier system. | nih.gov |
| Higuchi | Qt = kHt1/2 | Describes drug release as a diffusion process based on Fick's law, where release is proportional to the square root of time. | bezmialemscience.org |
| Korsmeyer-Peppas | Qt / Q∞ = kKPtn | Relates drug release to time and an exponent 'n' which characterizes the release mechanism (e.g., n ≈ 0.5 for Fickian diffusion from a slab). | nih.govbezmialemscience.org |
Analytical and Methodological Advancements Facilitated by Biotinyl Cystamine Hydrochloride
Spectroscopic Characterization of Bioconjugates and Cleavage Products
Spectroscopic techniques are indispensable for the structural elucidation and analysis of biomolecules conjugated with Biotinyl Cystamine (B1669676) Hydrochloride.
Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent attachment of Biotinyl Cystamine Hydrochloride to biomolecules. By analyzing the NMR spectra, researchers can identify specific protons associated with the biotin (B1667282) and cystamine moieties, providing direct evidence of successful conjugation. For instance, the characteristic signals of the ureido protons and methine protons of the biotin ring can be observed in the ¹H-NMR spectrum of a biotinylated protein. researchgate.net Furthermore, NMR can be used to study the structural changes in the bioconjugate upon cleavage of the disulfide bond by reducing agents, confirming the release of the biotin tag.
Mass Spectrometry for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and assessing the purity of bioconjugates. nih.gov By comparing the mass spectra of a biomolecule before and after biotinylation with this compound, a precise mass shift corresponding to the addition of the biotinyl cystamine moiety can be detected, confirming successful labeling. acs.org High-resolution mass spectrometry can also be employed to identify the specific sites of biotinylation on a protein. Furthermore, MS is invaluable for analyzing the cleavage products after treatment with reducing agents like dithiothreitol (B142953) (DTT), allowing for the verification of the release of the biotin tag and the regeneration of the free thiol groups on the biomolecule. nih.gov A strategy known as Direct Detection of Biotin-containing Tags (DiDBiT) utilizes MS to improve the detection of biotin modifications on peptides, increasing the identification of labeled proteins. nih.govacs.org
Chromatographic Separation Techniques for Purification and Analysis of Labeled Biomolecules
The biotin tag of this compound allows for highly specific purification of labeled biomolecules using affinity chromatography. sigmaaldrich.comsigmaaldrich.com Streptavidin or avidin (B1170675) immobilized on a solid support, such as Sepharose beads, is used to capture the biotinylated molecules with very high affinity. sigmaaldrich.comsigmaaldrich.com Unbound components can be washed away, resulting in a highly enriched sample of the biotinylated biomolecule.
The cleavable disulfide bond of this compound offers a significant advantage in this process. After purification, the bound biomolecule can be released from the affinity matrix under mild reducing conditions, which cleave the disulfide bond and release the protein from the biotin tag that remains bound to the streptavidin column. nih.gov This allows for the recovery of the purified biomolecule in its native state.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another valuable technique for the analysis and purification of biotinylated molecules and their cleavage products. nih.gov RP-HPLC can be used to separate the biotinylated biomolecule from the unreacted labeling reagent and other impurities. Following cleavage of the disulfide bond, RP-HPLC can also be used to separate the released biotin tag from the purified biomolecule.
Development of Quantitative Assays for Biotinylation Efficiency
Several quantitative assays have been developed to determine the efficiency of biotinylation reactions. A common method is the 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay. abcam.com This colorimetric assay is based on the displacement of the HABA dye from streptavidin by biotin. The change in absorbance is proportional to the amount of biotin present, allowing for the quantification of the degree of biotinylation. abcam.com
Another approach involves the use of Western blotting with anti-biotin antibodies to qualitatively or semi-quantitatively assess the extent of biotinylation. For more precise quantification, mass spectrometry can be used to determine the ratio of biotinylated to unbiotinylated peptides after enzymatic digestion of the protein. nih.govacs.org
Theoretical and Computational Studies on Biotinyl Cystamine Hydrochloride and Its Interactions
Molecular Docking Simulations of Biotin-Avidin/Streptavidin Interactions
The exceptionally strong non-covalent interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is a cornerstone of many biotechnological applications. nih.gov Molecular docking and molecular dynamics (MD) simulations have been instrumental in dissecting the specifics of this high-affinity binding. These computational techniques model the interaction between a ligand (biotin) and a protein (avidin/streptavidin) to predict the preferred binding orientation, affinity, and the key molecular interactions driving the association.
Simulations have revealed that the binding of biotin to avidin and streptavidin is characterized by a remarkable free energy of binding, with avidin exhibiting a free energy of -20.75 kcal/mol. nih.gov This strong interaction is attributed to a combination of factors, including extensive hydrogen bonding and a high degree of shape complementarity between biotin and the deep binding pocket of the proteins. nih.govnih.gov A flexible loop on the surface of avidin and streptavidin closes over the bound biotin, effectively sequestering it from the solvent and contributing significantly to the stability of the complex. nih.gov
Table 1: Key Parameters in Biotin-Avidin/Streptavidin Interaction Studies
| Parameter | Description | Significance |
| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of the interaction. For biotin-avidin, it is in the femtomolar (10-15 M) range. mdpi.com | Indicates an extremely stable complex, crucial for applications requiring robust molecular recognition. |
| Free Energy of Binding (ΔG) | The overall energy change upon binding. For biotin-avidin, it is approximately -20.75 kcal/mol. nih.gov | A large negative value confirms the spontaneity and high stability of the interaction. |
| Key Amino Acid Residues | Specific amino acids in the avidin/streptavidin binding pocket that form critical contacts with biotin. | Understanding these interactions is vital for protein engineering efforts to modulate binding affinity. |
| Hydrogen Bonds | A network of hydrogen bonds between biotin and the protein that significantly contributes to binding affinity. nih.gov | Highlights the importance of specific chemical features on both the ligand and the protein for strong binding. |
| Unbinding Force | The force required to dissociate the biotin-protein complex in simulations. | Provides insights into the mechanical stability of the bond, relevant for applications in single-molecule force spectroscopy. |
Computational Modeling of Disulfide Bond Reduction Pathways
The disulfide bond within the cystamine (B1669676) portion of Biotinyl Cystamine Hydrochloride is a key functional feature, allowing for the cleavage of the molecule under reducing conditions. Computational modeling provides a powerful tool for understanding the kinetics and mechanism of this disulfide bond reduction.
Kinetic modeling can be employed to describe the impact of various factors, such as the concentration of reducing agents and temperature, on the rate of disulfide bond reduction. acs.org These models can simulate the reaction network and determine the kinetic rates of the reduction process. By integrating data from experimental techniques, these computational models can predict the outcome of the reduction reaction under different conditions, facilitating the optimization of processes that rely on the cleavage of the disulfide bond. acs.org
Furthermore, computational tools are available to predict the propensity of disulfide bond formation and to model the reduction process itself. acs.org These methods can assess the impact of the local chemical environment on the stability of the disulfide bond and the likelihood of its reduction. For instance, the accessibility of the disulfide bond to reducing agents and the presence of nearby charged or polar groups can significantly influence the reduction rate. While many of these tools are designed for proteins, the underlying principles can be adapted to study smaller molecules like this compound. acs.orgumich.edu
Table 2: Computational Approaches for Studying Disulfide Bond Reduction
| Computational Method | Focus | Application to this compound |
| Kinetic Modeling | Simulates the rate of reaction based on reactant concentrations and reaction conditions. acs.org | Can predict the efficiency of disulfide bond cleavage in the presence of various reducing agents like DTT or TCEP. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule, including conformational changes. | Can be used to assess the accessibility of the disulfide bond to the solvent and reducing agents. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the surrounding environment. | Allows for a detailed study of the electronic rearrangements during the disulfide bond cleavage reaction. |
| Free Energy Calculations | Calculates the change in free energy associated with the reduction of the disulfide bond. acs.org | Can be used to predict the redox potential of the cystamine moiety. |
Quantum Chemical Calculations on Reagent Reactivity
Quantum chemical calculations offer a high level of theoretical detail for investigating the intrinsic reactivity of this compound. These methods can be used to study the electronic structure of the molecule and to model the transition states of chemical reactions, providing insights that are often inaccessible through experimental means alone.
For the disulfide bond in the cystamine moiety, quantum chemical calculations can elucidate the mechanism of its reduction by thiols. These calculations can determine the activation energy barrier for the thiol-disulfide exchange reaction, which is a key determinant of the reaction rate. nih.gov Theoretical studies have shown that the length of the S-S bond increases in the transition state of the reduction reaction. nih.gov
Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches are particularly useful for studying reactions in a complex environment. acs.org In this method, the reactive center (e.g., the disulfide bond and the attacking thiol) is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanical force field. This allows for an accurate description of the chemical reaction while still accounting for the influence of the surrounding environment.
Furthermore, quantum chemical calculations can be used to predict the pKa of the thiol groups that are formed upon reduction of the disulfide bond. The protonation state of these thiols is crucial for their subsequent reactivity. nih.gov
Table 3: Applications of Quantum Chemical Calculations to this compound
| Property/Process | Quantum Chemical Method | Insights Gained |
| Disulfide Bond Reduction | Density Functional Theory (DFT), QM/MM | Detailed reaction mechanism, activation energies, and transition state geometries for the cleavage of the S-S bond. nih.govacs.org |
| Thiol Reactivity | pKa calculations | Prediction of the protonation state of the resulting thiol groups under different pH conditions, which governs their nucleophilicity. nih.gov |
| Molecular Electrostatic Potential | Calculation of the charge distribution | Identification of electrophilic and nucleophilic sites on the molecule, providing a guide to its reactivity with other reagents. |
| Vibrational Frequencies | Calculation of infrared and Raman spectra | Aiding in the interpretation of experimental spectroscopic data and confirming the molecular structure. |
Future Directions and Emerging Research Avenues
Integration with Novel Bioconjugation Technologies
The traditional use of Biotinyl Cystamine (B1669676) Hydrochloride involves its primary amine reacting with an activated carboxyl group (like an N-hydroxysuccinimide ester) on a target molecule. While effective, the future points towards integration with more specific and efficient bioconjugation methods that offer greater control over the labeling process.
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents a significant area of advancement. Technologies like "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are prime candidates for integration. researchgate.netcd-bioparticles.net Future iterations of cleavable biotin (B1667282) reagents may incorporate an azide (B81097) or alkyne group. iris-biotech.de This would allow Biotinyl Cystamine Hydrochloride to be part of a multi-step labeling strategy. For instance, a target protein could first be modified with an alkyne group, followed by the specific attachment of an azide-containing, disulfide-cleavable biotin linker. This approach offers superior specificity and efficiency compared to conventional NHS-ester chemistry. researchgate.netiris-biotech.de
Furthermore, the development of trifunctional reagents, which might contain a biotin moiety, a cleavable linker (like the cystamine disulfide), and a bioorthogonal handle (like an azide), could enable complex experimental designs. researchgate.net Such a reagent would allow for the initial capture of a target, its release, and subsequent modification with another probe (e.g., a fluorescent dye) through a click reaction, a process sometimes referred to as "click and release" technology. researchgate.net
Expansion into New Biological Research Fields
While this compound is well-established in affinity purification, its potential is expanding into more dynamic and complex fields of research, most notably advanced proteomics and targeted drug delivery.
In the realm of proteomics , particularly in proximity-labeling techniques like BioID and TurboID, cleavable biotin substrates are becoming indispensable. nih.gov These methods use an enzyme fused to a protein of interest to biotinylate nearby proteins, thus mapping interaction networks and subcellular proteomes. nih.gov A major challenge with standard biotin is the harsh conditions required to elute the captured proteins from streptavidin beads, which can lead to sample contamination with streptavidin and incomplete recovery. researchgate.netnih.gov Thiol-cleavable linkers, such as the one in this compound, allow for the gentle and efficient release of biotinylated proteins using reducing agents like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govlumiprobe.com This preserves the integrity of the sample for subsequent analysis by mass spectrometry and improves the depth and accuracy of proteomic profiles. nih.govresearchgate.net
In drug delivery , the disulfide bond of the cystamine moiety acts as a built-in, environment-sensitive trigger. axispharm.comaxispharm.com Researchers are exploring the use of such linkers to create drug conjugates that are stable in the bloodstream but release their therapeutic payload within the reducing environment of the cell cytoplasm. axispharm.comnih.gov This targeted release mechanism can enhance the efficacy of a drug while minimizing off-target effects. cd-bioparticles.net The inherent biological activities of cystamine itself, such as its potential neuroprotective effects, may also open avenues for research in neurodegenerative diseases like Huntington's and Parkinson's disease. frontiersin.org
Development of Smart, Responsive Biotinylation Reagents
This compound can be considered a first-generation "smart" reagent, as it responds to a specific stimulus (the presence of reducing agents). The future of the field lies in creating a diverse toolbox of biotinylation reagents with linkers that are responsive to a wider variety of biological and external triggers. psu.eduacs.org This allows for more precise control over when and where the biotin tag is cleaved from its target.
Several classes of next-generation cleavable linkers are in development:
pH-Sensitive Linkers: These linkers, often incorporating bonds like hydrazones, are stable at neutral pH but cleave in the acidic environments of cellular compartments like endosomes and lysosomes (pH < 6.0). nih.govnih.gov This is particularly useful for drug delivery systems designed to release their cargo after being internalized by a cell. nih.gov
Enzyme-Cleavable Linkers: These linkers contain short peptide sequences that are recognized and cleaved by specific enzymes that are active only in certain tissues or cellular locations. cd-bioparticles.net For example, a linker containing a Val-Cit (valine-citrulline) motif can be specifically cleaved by Cathepsin B, an enzyme found in lysosomes, ensuring payload release only after cellular uptake. pharmiweb.com
Photocleavable (PC) Linkers: These linkers are stable until exposed to UV light of a specific wavelength. nih.govacs.org This provides researchers with exceptional spatiotemporal control, allowing them to trigger the release of a captured molecule at a precise time and location in their experiment.
ROS-Responsive Linkers: Linkers containing moieties like diselenide bonds can be cleaved by reactive oxygen species (ROS). nih.gov Since many disease states, including cancer, are associated with high levels of ROS, these linkers are being explored for creating therapeutics that activate specifically at the site of disease. nih.gov
These emerging technologies build upon the fundamental principle demonstrated by this compound—that a cleavable bond can be used to enable the reversible capture and release of biomolecules.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇ClN₄O₂S₃ | axispharm.comnih.govpharmiweb.com |
| Molecular Weight | ~415.04 g/mol | axispharm.comnih.gov |
| Appearance | White to Light Yellow Solid | axispharm.comnih.gov |
| Solubility | Soluble in Water, DMSO, DMF | cd-bioparticles.netaxispharm.com |
| Cleavage Stimulus | Reducing Agents (e.g., DTT, TCEP, BME) | lumiprobe.com |
| Linker Type | Disulfide (-S-S-) | axispharm.comaxispharm.com |
Table 2: Comparison of Cleavable Linker Technologies
| Linker Type | Stimulus for Cleavage | Example Application | Source(s) |
| Disulfide | Reducing Agents (DTT, TCEP) | Elution from streptavidin beads; Intracellular drug release | nih.govaxispharm.com |
| Dde-based | Hydrazine (2%) | Mild release of captured proteins for proteomic analysis | researchgate.netiris-biotech.depharmiweb.com |
| pH-Sensitive (Hydrazone) | Acidic pH (<6.0) | Drug release in endosomes/lysosomes | nih.govnih.gov |
| Enzyme-Sensitive (Val-Cit) | Cathepsin B Enzyme | Targeted drug release within lysosomes | cd-bioparticles.netpharmiweb.com |
| Photocleavable | UV Light | Spatiotemporally controlled release of molecules | nih.govacs.org |
| ROS-Sensitive (Diselenide) | Reactive Oxygen Species (H₂O₂) | Drug release in tumor microenvironments | nih.gov |
Q & A
Q. What is the structural composition of Biotinyl Cystamine Hydrochloride, and how does it influence its biological applications?
this compound consists of a biotin moiety linked to a cystamine backbone (a disulfide-containing diamine). The biotin group enables high-affinity binding to streptavidin/avidin, while the cystamine portion provides a cleavable disulfide bond for reversible crosslinking. This dual functionality allows applications in affinity purification, protein labeling, and controlled release systems. Structural characterization typically involves LC-MS for molecular weight verification and FTIR to confirm disulfide bonds and amine groups .
Q. What are the standard protocols for conjugating this compound to thiol-containing biomolecules?
To conjugate the compound to thiolated proteins or nucleic acids:
- Reduce the target biomolecule’s disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
- Purify the reduced thiols via desalting columns.
- React this compound (in molar excess) with the thiols at pH 8.0 (e.g., 0.1 M phosphate buffer) for 1–2 hours.
- Quench unreacted groups with iodoacetamide or cysteine.
- Validate conjugation via SDS-PAGE with streptavidin-HRP detection .
Q. How is this compound utilized in affinity chromatography?
The compound immobilizes biotinylated targets on streptavidin-coated resins. For example:
- Pre-treat resin with Biotinyl Cystamine to saturate binding sites.
- Load biotinylated samples; non-specific interactions are minimized via competitive elution with free biotin.
- Disulfide cleavage (using DTT or β-mercaptoethanol) enables gentle elution of bound molecules without denaturation .
Advanced Research Questions
Q. How can researchers optimize crosslinking efficiency when using this compound in dynamic protein networks?
Crosslinking efficiency depends on:
- Stoichiometry : Use a 5:1 molar excess of Biotinyl Cystamine to thiol groups to maximize conjugation.
- Buffer conditions : Avoid competing thiols (e.g., serum proteins) and maintain pH 7.5–8.5 to stabilize reactive thiolate ions.
- Redox environment : Include low concentrations of oxidizing agents (e.g., Cu²⁺) to promote disulfide formation. Validate efficiency via Ellman’s assay (free thiol quantification) and Western blotting with anti-biotin antibodies .
Q. What experimental strategies address discrepancies in disulfide bond stability under physiological conditions?
Disulfide bonds in this compound may prematurely cleave in reducing intracellular environments. Mitigation strategies include:
- Stabilization : Substitute cystamine with non-cleavable linkers (e.g., PEG spacers) for in vivo applications.
- Controlled reduction : Use site-specific reducing agents (e.g., glutathione gradients) to trigger cleavage only in target compartments.
- Validation : Perform time-course stability assays in simulated physiological buffers (e.g., PBS with 10 mM glutathione) .
Q. How can this compound be integrated into bioelectronic platforms for glycoprotein detection?
The disulfide bond facilitates wiring redox-active glycoproteins (e.g., horseradish peroxidase) to conductive surfaces:
- Functionalize electrodes with cystamine dihydrochloride to create amine-terminated monolayers.
- Crosslink Biotinyl Cystamine via EDC/NHS chemistry.
- Bind biotinylated glycoproteins (e.g., Concanavalin A) through streptavidin bridges. Electrochemical impedance spectroscopy (EIS) confirms successful immobilization and activity .
Q. What methods resolve contradictions in data from crosslinking studies using this compound?
Inconsistent crosslinking yields may arise from:
- Thiol accessibility : Use denaturing conditions (e.g., 6 M guanidine HCl) to expose buried thiols.
- Competing reactions : Include blocking agents (e.g., iodoacetamide) to prevent off-target thiol oxidation.
- Quantitative analysis : Employ LC-MS/MS to distinguish between mono- and multi-conjugated species .
Methodological Considerations
Q. How should researchers characterize batch-to-batch variability in this compound synthesis?
- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Disulfide integrity : Use FTIR to detect S–S stretching vibrations (~500 cm⁻¹).
- Bioactivity : Perform streptavidin-binding assays (e.g., surface plasmon resonance) to confirm functional biotinylation .
Q. What are the ethical and reporting standards for studies involving this compound?
- Data transparency : Report molar ratios, reaction conditions, and validation methods in detail.
- Safety protocols : Adhere to OSHA guidelines for handling disulfide compounds (e.g., PPE, fume hood use).
- Literature citation : Reference synthesis protocols from peer-reviewed sources, avoiding non-academic vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
